Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate
Description
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate is a pyrrolidine derivative characterized by a 2-oxo group, a 4-propyl substituent on the pyrrolidine ring, and an ethyl ester functional group. For instance, Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid (CAS: 2663706-07-6), a closely related compound, shares the pyrrolidine core but replaces the ethyl ester with a carboxylic acid group, resulting in distinct physicochemical and biological behaviors .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 2-[4-(2-methylpropyl)-2-oxopyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C12H21NO3/c1-4-16-12(15)8-13-7-10(5-9(2)3)6-11(13)14/h9-10H,4-8H2,1-3H3 |
InChI Key |
QEFYJPZRJCOBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC(CC1=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate can be synthesized through several methods. One common approach involves the reaction of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid with an alkyl haloformate, followed by treatment with ammonia . Another method includes the cyclization of (S)-2-aminobutanamide with specific reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing synaptic transmission and neuronal activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The following table highlights key structural and molecular differences between Ethyl 2-Oxo-4-propyl-1-pyrrolidineacetate and its analogs:
| Compound Name | Functional Group | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | Ethyl ester | C₁₁H₁₉NO₃* | ~213.27† | 4-propyl, 2-oxo, ethyl ester |
| Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid | Carboxylic acid | C₁₁H₁₉NO₃ | 213.274 | 4-propyl, 2-oxo, α-ethyl branch |
| (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-... | Complex ester | C₂₇H₂₇ClN₂O₅ | ~494.98 | Chloro, phenylmethoxy, fused ring system |
*Hypothetical formula for the ethyl ester, inferred from the acid form in .
†Estimated based on analogous compounds.
Key Observations :
- Functional Group Impact : The ethyl ester in this compound likely enhances lipophilicity compared to the carboxylic acid analog, which may improve membrane permeability in biological systems .
- Complex Derivatives : Patent EP 4 374 877 A2 describes pyrrolo[1,2-b]pyridazine derivatives (e.g., chloro-, fluoro-substituted esters) with fused ring systems and additional substituents. These exhibit higher molecular weights (>450 Da) and distinct pharmacological profiles due to extended conjugation and halogenation .
Solubility and Stability
- This compound: Predicted to have moderate solubility in organic solvents (e.g., ethanol, DMSO) due to the ester group. Hydrolysis of the ester to the carboxylic acid (as in ) may occur under acidic/basic conditions.
- Alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetic Acid: The carboxylic acid group increases polarity, improving aqueous solubility but reducing stability in non-polar matrices .
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